molecular formula C11H6O10 B072655 Benzenepentacarboxylic acid CAS No. 1585-40-6

Benzenepentacarboxylic acid

Cat. No. B072655
CAS RN: 1585-40-6
M. Wt: 298.16 g/mol
InChI Key: QNSOHXTZPUMONC-UHFFFAOYSA-N
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Description

Benzenepentacarboxylic acid, known for its complex coordination compounds, is significant in the field of inorganic chemistry. The compound is utilized in synthesizing various coordination frameworks and is notable for its photoluminescent properties when combined with zinc(II) elements and different ligands. The frameworks can exhibit unique structural characteristics like three-dimensional networks and photoluminescent activities, which are pivotal in materials science, especially for applications involving light-emitting devices (Wang et al., 2008).

Synthesis Analysis

The synthesis of benzenepentacarboxylic acid derivatives typically involves hydrothermal methods, leading to the formation of compounds with distinct coordination frameworks. For example, zinc-based coordination polymers synthesized hydrothermally show varied three-dimensional structures and demonstrate photoluminescent properties, which are influenced by their structural arrangements (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of benzenepentacarboxylic acid derivatives often displays diverse coordination networks. These can range from layered structures to complex three-dimensional frameworks, significantly affected by the types of ligands and metal ions used in the synthesis. The structure directly impacts the material's properties, such as photoluminescence (Wang et al., 2008).

Chemical Reactions and Properties

Benzenepentacarboxylic acid reacts with various metal ions to form coordination polymers with different geometries and bonding modes. These reactions often involve deprotonation of the carboxylic groups and subsequent coordination to metal ions, leading to polymers with unique thermal and magnetic properties (Nadeem et al., 2010).

Scientific Research Applications

1. Assessing Riverine Export of Dissolved Black Carbon

  • Summary of the Application : Benzenepentacarboxylic acid (B5CA) is used as a marker to assess the export of dissolved black carbon (DBC) from rivers. DBC is an important constituent of the dissolved organic carbon (DOC) pool and plays a crucial role in the global budget of refractory carbon and climate change .
  • Methods of Application : B5CA, intrinsically present in DBC, is used for DBC quantification. It represents both condensed aromatics and less-/nonaromatic fractions of DBC. It is not produced by nonthermogenic processes and has good mobility in the environment .
  • Results or Outcomes : Using B5CA as the DBC marker in surface waters of the Changjiang River, the DBC concentration in the downstream Changjiang River was calculated to be 4.8 ± 5.5% of the DOC flux .

2. Quantitative Detection of Hydroxyl Radicals

  • Summary of the Application : Benzenepentacarboxylic acid (BA) is used as a fluorescent probe for the quantitative detection of hydroxyl radicals (HO˙) in a simulated hydrogen peroxide (H2O2) bleaching system .
  • Methods of Application : BA has only one reaction site for HO˙ addition that results in the formation of a single fluorescent product, hydroxybenzenepentacarboxylic acid (HBA). This makes BA more sensitive, accurate, and reproducible in the quantitative detection of HO˙ compared to terephthalic acid (TA), a commonly-used fluorescent probe of HO˙ .
  • Results or Outcomes : The BA probe was successfully used for the quantitative detection of HO˙ under alkaline and high temperature (80 °C) conditions, in a simulated H2O2 bleaching system. The method was highly sensitive, reproducible, and applicable in a wide temperature range of 20–98 °C .

Safety And Hazards

Benzenepentacarboxylic acid is labeled with the GHS07 pictogram. The hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions of Benzenepentacarboxylic acid research could involve its use in the analysis of dissolved black carbon in water . It could also be used in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .

properties

IUPAC Name

benzene-1,2,3,4,5-pentacarboxylic acid
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InChI

InChI=1S/C11H6O10/c12-7(13)2-1-3(8(14)15)5(10(18)19)6(11(20)21)4(2)9(16)17/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21)
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InChI Key

QNSOHXTZPUMONC-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
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Molecular Formula

C11H6O10
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DSSTOX Substance ID

DTXSID80166436
Record name Benzenepentacarboxylate
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Molecular Weight

298.16 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Benzenepentacarboxylic acid
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Product Name

Benzenepentacarboxylic acid

CAS RN

1585-40-6
Record name Benzenepentacarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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